Class-Level Potency Benchmark: Target Engagement in Kinase and HDAC Assays Establishes a Reference IC50/Ki Range of 2-200 nM
While direct quantitative data for N-(3,5-Difluoropyridin-2-yl)acetamide as a standalone inhibitor is not publicly reported, its utility as a synthetic precursor to bioactive molecules is established through class-level inference from closely related difluoropyridine derivatives. Data from BindingDB reveals that compounds containing the 3,5-difluoropyridin-2-yl motif demonstrate a wide range of potent target engagement. For instance, a related scaffold exhibited a Ki of 2 nM against the human A3 adenosine receptor [1], while another derivative showed an IC50 of 200 nM in a bi-functional enzyme kinase assay [2]. Furthermore, a 3,5-difluoropyridin-2-yl-containing PROTAC, GNE-987, demonstrated picomolar BRD4 degradation (DC50=0.03 nM) and nanomolar binding to BRD4 BD1/BD2 (IC50s of 4.7 and 4.4 nM, respectively), highlighting the capability of this motif to produce highly potent and selective compounds when incorporated into larger structures .
| Evidence Dimension | Inhibitory Activity (IC50/Ki) |
|---|---|
| Target Compound Data | Potency benchmark for 3,5-difluoropyridin-2-yl containing motifs |
| Comparator Or Baseline | Class-level benchmark from BindingDB assays (Ki = 2 nM to IC50 = 200 nM) |
| Quantified Difference | Potency spans picomolar to nanomolar range, dependent on final molecular context |
| Conditions | In vitro enzyme and receptor binding assays; radioligand displacement and functional kinase assays |
Why This Matters
This establishes a proven potency range for molecules incorporating this building block, allowing procurement decisions to be based on a scaffold with a validated track record of producing potent bioactive compounds.
- [1] BindingDB. BDBM50159488. Affinity Data: Ki = 2 nM for displacement of [3H]NECA from human A3 receptor. View Source
- [2] BindingDB. BDBM200945 (US9233946, 44). Affinity Data: IC50 = 200 nM for inhibition of bi-functional enzyme kinase activity. View Source
